6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile
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Overview
Description
6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family This compound is characterized by its fused bicyclic structure, which includes a chloro and ethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of chloro-substituted pyridazine derivatives and ethylthio-substituted imidazole intermediates, followed by cyclization and nitrile formation under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized imidazo[1,2-B]pyridazine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-B]pyridazine compounds .
Scientific Research Applications
6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different substituents.
Imidazo[1,2-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile is unique due to its specific substituents (chloro and ethylthio) and its carbonitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C9H7ClN4S |
---|---|
Molecular Weight |
238.70 g/mol |
IUPAC Name |
6-chloro-8-ethylsulfanylimidazo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClN4S/c1-2-15-7-3-8(10)13-14-6(4-11)5-12-9(7)14/h3,5H,2H2,1H3 |
InChI Key |
JKWMUEBVEZISPV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=NN2C1=NC=C2C#N)Cl |
Origin of Product |
United States |
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